molecular formula C20H13Cl2FN2O5 B120155 CAY10595 CAS No. 916047-16-0

CAY10595

カタログ番号: B120155
CAS番号: 916047-16-0
分子量: 451.2 g/mol
InChIキー: IXKFWNVFUXXEFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Inflammatory Bowel Disease (IBD)

CAY10595 has been studied for its potential benefits in treating ulcerative colitis (UC). In preclinical models, it was shown to decrease levels of prostaglandin E2 (PGE2) without affecting prostaglandin D2 (PGD2) levels, indicating a targeted approach to modulating inflammatory responses in UC .

Table 1: Effects of this compound on Inflammatory Markers in UC Models

TreatmentPGE2 LevelsPGD2 LevelsClinical Activity Index (CAI)
ControlHighHighModerate
This compoundLowUnchangedReduced

Respiratory Conditions

Research indicates that this compound may enhance respiratory dendritic cell migration and T cell proliferation in aged mice, suggesting its utility in age-related respiratory conditions . By blocking DP2 binding, this compound helps mitigate impairments associated with increased PGD2 expression due to aging.

Case Study: Age-Related Respiratory Dysfunction

  • Objective : To assess the impact of this compound on dendritic cell function in aged mice.
  • Findings : Treatment with this compound significantly improved dendritic cell migration and T cell activation compared to untreated controls.

Immunological Research

This compound's role as a CRTH2 antagonist has opened avenues for research into its effects on various immune responses. Studies have shown that it can modulate gene expression related to inflammation when used in conjunction with lipopolysaccharide (LPS) stimulation .

Table 2: Gene Expression Modulation by this compound

ConditionGene Expression ChangeObserved Effect
LPS StimulationUp-regulatedIncreased inflammatory markers
LPS + this compoundDown-regulatedDecreased inflammation

Potential Side Effects and Considerations

While this compound shows promise in treating various conditions, it is crucial to consider potential side effects associated with CRTH2 antagonism. Ongoing studies are necessary to fully understand the long-term implications of its use.

作用機序

CAY10595は、Tヘルパー2型細胞、好酸球、および肥満細胞に発現するGタンパク質共役受容体であるCRTH2/DP2受容体に結合することで効果を発揮します。 この受容体を拮抗することにより、this compoundはプロスタグランジンD2の走化性活性を阻害し、炎症と免疫応答を軽減します .

準備方法

合成経路と反応条件

CAY10595の合成は、コアインドール構造の調製から始まる複数のステップを伴います。プロセスには通常、以下が含まれます。

    インドールコアの形成: このステップには、適切な前駆体の環化によってインドール環を形成することが含まれます。

    置換基の導入: 塩素原子とフッ素原子は、ハロゲン化反応によってインドール環に導入されます。

    スピロ環化: スピロ構造の形成は、一連の環化反応によって達成されます。

    最終的な修飾:

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

CAY10595は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な製品

これらの反応から形成される主要な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用されます .

類似化合物との比較

類似化合物

独自性

CAY10595は、CRTH2/DP2受容体に対する高い効力と選択性によって独特です。 低いIC50値で好酸球の走化性を阻害する能力は、アレルギー性炎症性疾患の研究において貴重なツールとなっています .

生物活性

CAY10595 is a selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), which plays a significant role in various biological processes, particularly those related to inflammation and immune responses. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for disease treatment.

This compound selectively inhibits CRTH2, a receptor that mediates the effects of prostaglandin D2 (PGD2). PGD2 is known to influence various physiological processes, including immune response modulation and lipid metabolism. By blocking CRTH2, this compound disrupts the signaling pathways activated by PGD2, leading to several biological effects.

Key Findings

  • Inflammation Modulation :
    • This compound has been shown to reduce inflammation in various models. For instance, in a study involving dextran sulfate sodium (DSS)-induced colitis in mice, treatment with this compound significantly decreased weight loss and inflammation scores while reducing myeloperoxidase (MPO) activity, indicating a protective effect against intestinal inflammation .
  • Cardiovascular Protection :
    • The antagonist also demonstrated cardioprotective effects in models of myocardial infarction (MI). This compound treatment improved heart function and reduced damage associated with MI, suggesting its potential utility in cardiovascular diseases .
  • Adipocyte Function :
    • In adipocytes, this compound has been implicated in modulating lipid accumulation. A study found that it effectively cleared PGD2-elevated intracellular triglyceride levels, indicating its role in regulating lipid metabolism .
  • Gene Expression Regulation :
    • Research indicates that this compound can up-regulate inflammatory gene expression during lipopolysaccharide (LPS) stimulation in bone marrow-derived macrophages (BMDMs). This suggests that while it inhibits certain inflammatory pathways, it may also have complex effects on immune cell activation .

Data Summary and Case Studies

The following table summarizes key studies involving this compound and its biological activities:

Study ReferenceModelFindings
AdipocytesThis compound clears PGD2-elevated triglycerides; regulates lipid metabolism.
Myocardial InfarctionImproves heart function; reduces damage post-MI.
DSS Colitis ModelDecreases weight loss and inflammation; reduces MPO activity.
BMDMsUp-regulates inflammatory gene expression during LPS stimulation.

Implications for Disease Treatment

Given its multifaceted role in modulating inflammation and lipid metabolism, this compound presents potential therapeutic applications in several conditions:

  • Inflammatory Diseases : Its ability to reduce inflammation suggests utility in treating chronic inflammatory diseases such as asthma or ulcerative colitis.
  • Cardiovascular Health : The cardioprotective effects observed indicate a possible role for this compound in managing heart diseases.
  • Metabolic Disorders : By influencing lipid accumulation, it may have implications for obesity and metabolic syndrome management.

特性

IUPAC Name

2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFWNVFUXXEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580279
Record name {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916047-16-0
Record name {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10595
Reactant of Route 2
CAY10595
Reactant of Route 3
CAY10595
Reactant of Route 4
CAY10595
Reactant of Route 5
Reactant of Route 5
CAY10595
Reactant of Route 6
Reactant of Route 6
CAY10595
Customer
Q & A

Q1: What is the role of CAY10595 in a mouse model of ulcerative colitis?

A1: this compound, a selective antagonist of the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), has been shown to improve inflammation in a mouse model of dextran sulfate sodium colitis []. This suggests that CRTH2 signaling might contribute to the inflammatory process in ulcerative colitis, and blocking this pathway with this compound could be a potential therapeutic strategy.

Q2: How does the effect of this compound compare to the effect of a DP1 antagonist in the context of ulcerative colitis?

A2: In the mouse model of dextran sulfate sodium colitis, this compound (CRTH2 antagonist) improved inflammation, while the DP1 antagonist MK0524 worsened inflammation []. This contrasting result suggests distinct roles for CRTH2 and DP1 receptors in the pathogenesis of ulcerative colitis. While CRTH2 antagonism appears to be beneficial, DP1 signaling might exert protective effects in this disease model.

  1. Opposing Roles of Prostaglandin D2 Receptors in Ulcerative Colitis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。